

Carbinoxamine Maleate: A Comprehensive Pharmacology and Toxicology Profile

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Compound of Interest

Compound Name: Carbinoxamine Maleate

Cat. No.: B192786

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Abstract

Carbinoxamine maleate is a first-generation antihistamine of the ethanolamine class, characterized by its potent histamine H1 receptor antagonism and notable anticholinergic properties. This technical guide provides an in-depth review of the pharmacological and toxicological profile of **carbinoxamine maleate**, designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. The document synthesizes available data on its mechanism of action, pharmacokinetics, and toxicology, presenting quantitative information in structured tables and elucidating key pathways and experimental procedures through detailed descriptions and visual diagrams. While carbinoxamine has a long history of clinical use for allergic conditions, this guide also highlights the significant gaps in publicly available non-clinical data, particularly concerning receptor binding affinities for muscarinic receptors and comprehensive genotoxicity and reproductive toxicity studies.

Pharmacology

Mechanism of Action

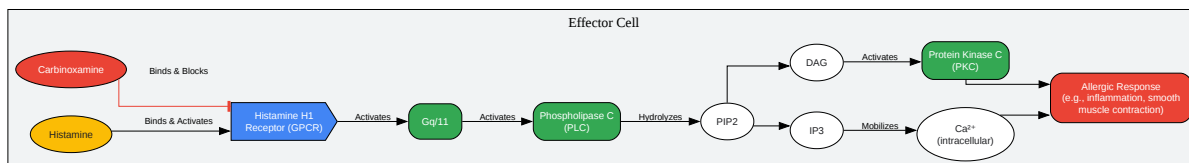
Carbinoxamine exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor.^{[1][2][3][4]} By binding to H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, carbinoxamine blocks the actions of

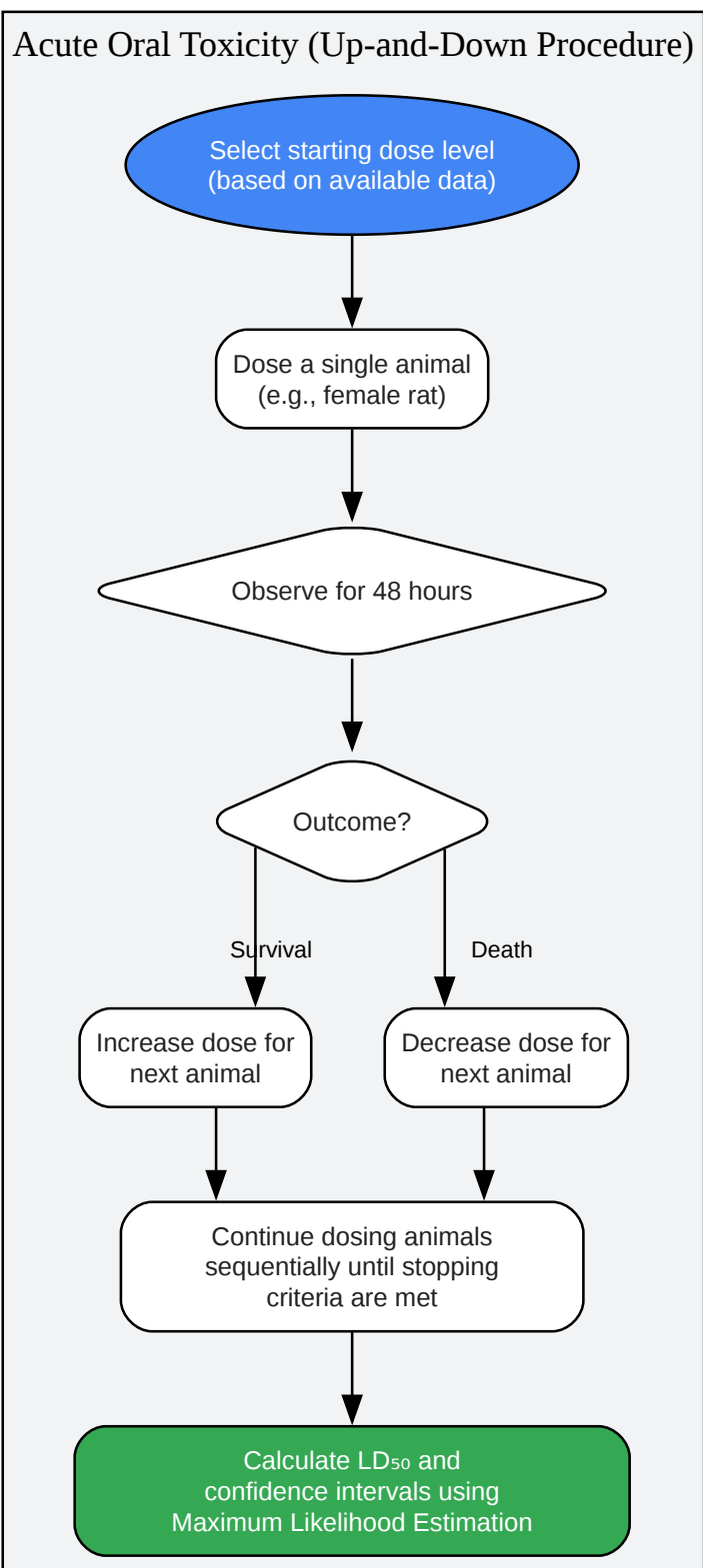
endogenous histamine, thereby mitigating the symptoms of allergic reactions.^{[2][4]} These symptoms include sneezing, rhinorrhea, itching, and watery eyes.

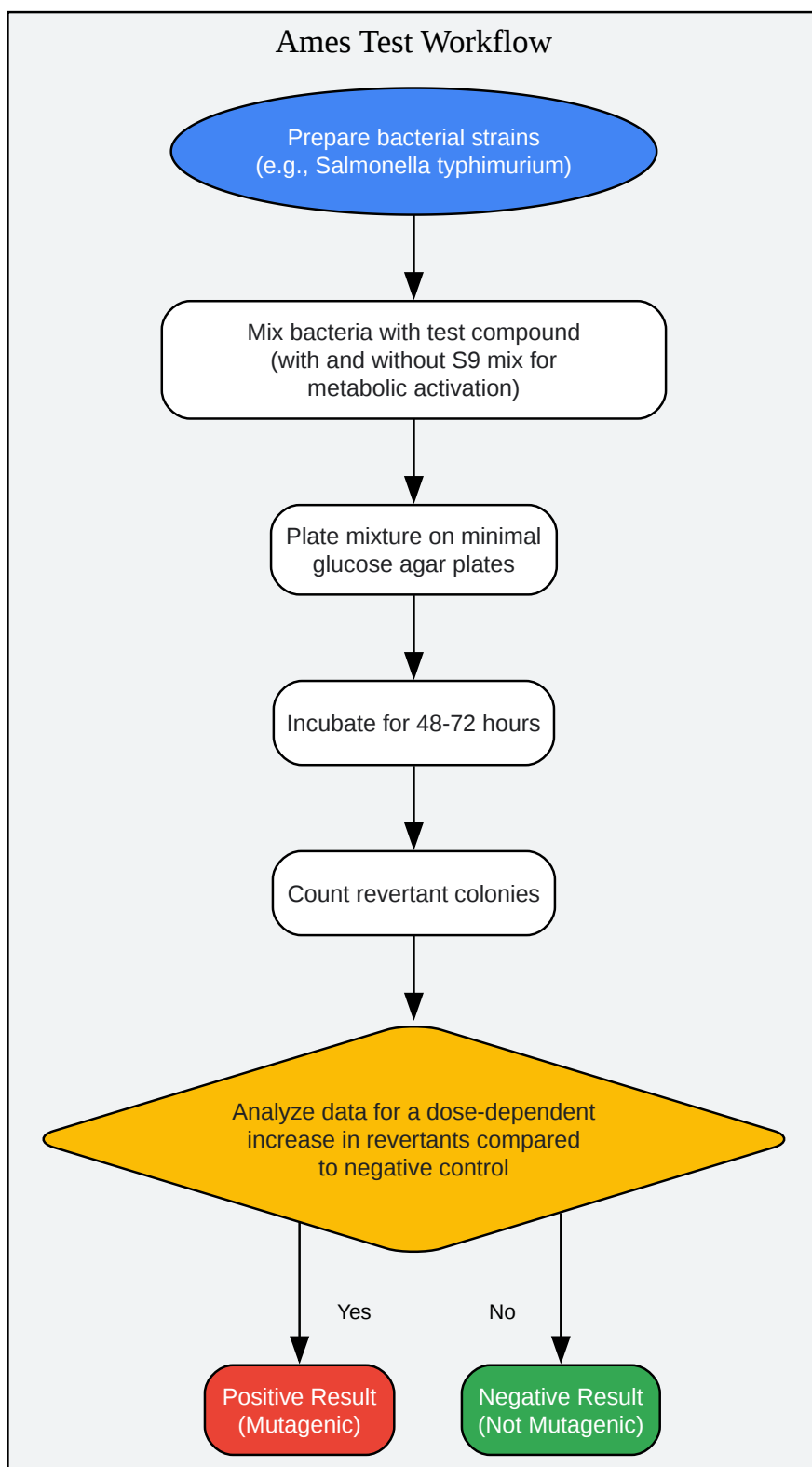
As a first-generation antihistamine, carbinoxamine readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.^[2] Furthermore, carbinoxamine possesses significant anticholinergic (antimuscarinic) properties, which contribute to its drying effects on nasal and bronchial secretions.^{[2][3][4]}

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon histamine binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with histamine release. Carbinoxamine, by acting as an antagonist at the H1 receptor, blocks the initiation of this signaling cascade.







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